Welcome to the BenchChem Online Store!
molecular formula C7H7FIN B226597 3-Fluoro-4-iodo-2-methylaniline CAS No. 329927-16-4

3-Fluoro-4-iodo-2-methylaniline

Cat. No. B226597
M. Wt: 251.04 g/mol
InChI Key: NFJMWGRBWAJRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06689909B1

Procedure details

Iodine monochloride (0.5 ml) was added to a solution of 3-fluoro-2-methylaniline (1.25 g) in glacial acetic acid (15 ml). The mixture was stirred for two hours at 70° C. The mixture was allowed to cool to ambient temperature and saturated sodium sulphite solution (50 ml) was added. The solution was extracted with EtOAc (2×100 ml), and the extracts were combined, washed with saturated sodium bicarbonate solution (100 ml) and dried. The volatile material was removed by evaporation and the residue was purified by chromatography on silica gel, eluted with 0-10% EtOAc in hexane to give the title compound (1.53 g) as a solid. NMR: 1.98 (s, 3H), 5.32 (s, 2H), 6.30 (d, 1H), 7.20 (t, 1H); m/z: 250.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[F:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[I:1][C:10]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:11])[C:4]=1[F:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
ICl
Name
Quantity
1.25 g
Type
reactant
Smiles
FC=1C(=C(N)C=CC1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with 0-10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C(=C(N)C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.